molecular formula C10H10O3 B3255813 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 26018-42-8

6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B3255813
CAS No.: 26018-42-8
M. Wt: 178.18 g/mol
InChI Key: OALGDQAPRDHTMA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Industrial production methods often employ transition-metal catalysis for the cyclization of aryl acetylenes . These methods are designed to achieve high yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, benzofuran derivatives have been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis . Additionally, the compound’s ability to undergo electrophilic substitution reactions enables it to form covalent bonds with biological macromolecules, altering their function.

Comparison with Similar Compounds

6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid can be compared with other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another derivative with similar applications in dermatology.

    Angelicin: Known for its anticancer properties.

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-methyl-2,3-dihydro-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-4,9H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALGDQAPRDHTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CC(O2)C(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 2
6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 3
6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 4
6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 5
6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid
Reactant of Route 6
6-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

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